

Application Notes: Quantification of Urinary Globotriaosylsphingosine (Lyso-Gb3)

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Compound of Interest

Compound Name:	<i>Lyso-globotetraosylceramide</i> (<i>d18:1</i>)
Cat. No.:	B10783359

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Introduction

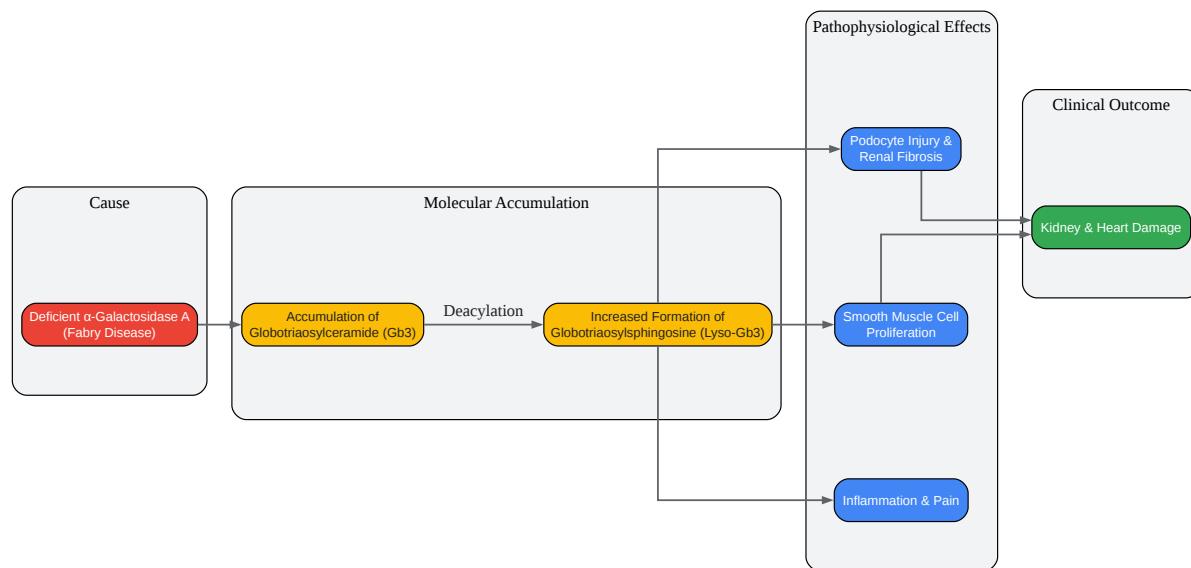
Globotriaosylsphingosine, also known as Lyso-Gb3, is a deacylated metabolite of globotriaosylceramide (Gb3).^{[1][2]} It has emerged as a crucial biomarker for the diagnosis and therapeutic monitoring of Fabry disease, an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α -galactosidase A.^{[1][3][4]} This enzymatic defect leads to the accumulation of Gb3 and Lyso-Gb3 in various tissues and biological fluids, including urine.^{[4][5]} ^[6] Elevated levels of urinary Lyso-Gb3 are strongly correlated with the clinical manifestations of Fabry disease, making its accurate quantification essential for patient management and for the development of novel therapies.^{[5][7][8]}

This document provides a detailed protocol for the quantification of Lyso-Gb3 in human urine samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.^{[9][10]}

Pathophysiological Significance of Lyso-Gb3

The accumulation of Lyso-Gb3 is not merely an indicator of enzymatic deficiency but is actively involved in the pathogenesis of Fabry disease.^{[1][3]} It has been shown to exert cytotoxic effects and promote various pathological processes.^[1] For instance, Lyso-Gb3 contributes to the proliferation of vascular smooth muscle cells, renal fibrosis, podocyte injury, and inflammation, which are hallmark features of the disease's progression, particularly affecting the kidneys, heart, and nervous system.^{[2][3][4][11]} Therefore, monitoring urinary Lyso-Gb3 levels provides

valuable insights into the disease's activity and the patient's response to treatment, such as enzyme replacement therapy (ERT).[\[7\]](#)[\[8\]](#)



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Pathophysiological role of Lyso-Gb3 in Fabry disease.

Quantitative Data Summary

The concentration of Lyso-Gb3 in urine is a key differentiator between healthy individuals and patients with Fabry disease. The following tables summarize typical quantitative values reported in the literature. It is important to note that concentrations can vary based on the analytical method, patient's sex, and disease phenotype.[\[7\]](#)

Table 1: Urinary Lyso-Gb3 Concentrations in Fabry Patients vs. Healthy Controls

Cohort	Lyso-Gb3 Concentration (pmol/mL)	Lyso-Gb3 Concentration (ng/mL)	Notes
Healthy Controls	Not Detected or < 0.5 pmol/mL	< 0.4 ng/mL	Lyso-Gb3 is typically absent or at trace levels in healthy individuals.[7][9][12]
Fabry Females (Heterozygotes)	4.1 - 23.5 pmol/mL (plasma)	0.9 - 5 ng/mL (plasma)	Urinary levels are significantly lower than plasma but elevated compared to controls.[9][12]
Fabry Males (Hemizygotes)	52.7 - 136.8 pmol/mL (plasma)	> 20 ng/mL (plasma)	Males typically exhibit much higher concentrations than females.[9][12] Urinary concentrations are 40-480 times lower than in plasma. [9][13]

Note: Much of the precise quantitative data for urine is normalized to creatinine.[7][14] Plasma values are provided for context as they are more commonly reported with absolute concentrations.

Table 2: Performance Characteristics of UPLC-MS/MS Method

Parameter	Typical Value	Reference
Lower Limit of Quantification (LLOQ)	0.25 ng/mL	[15]
Linearity Range	0.25 - 100 ng/mL	[15]
Intra-day Precision (%CV)	< 15%	[5] [7]
Inter-day Precision (%CV)	< 15%	[5] [7]
Accuracy / Bias	< 15%	[5] [7]

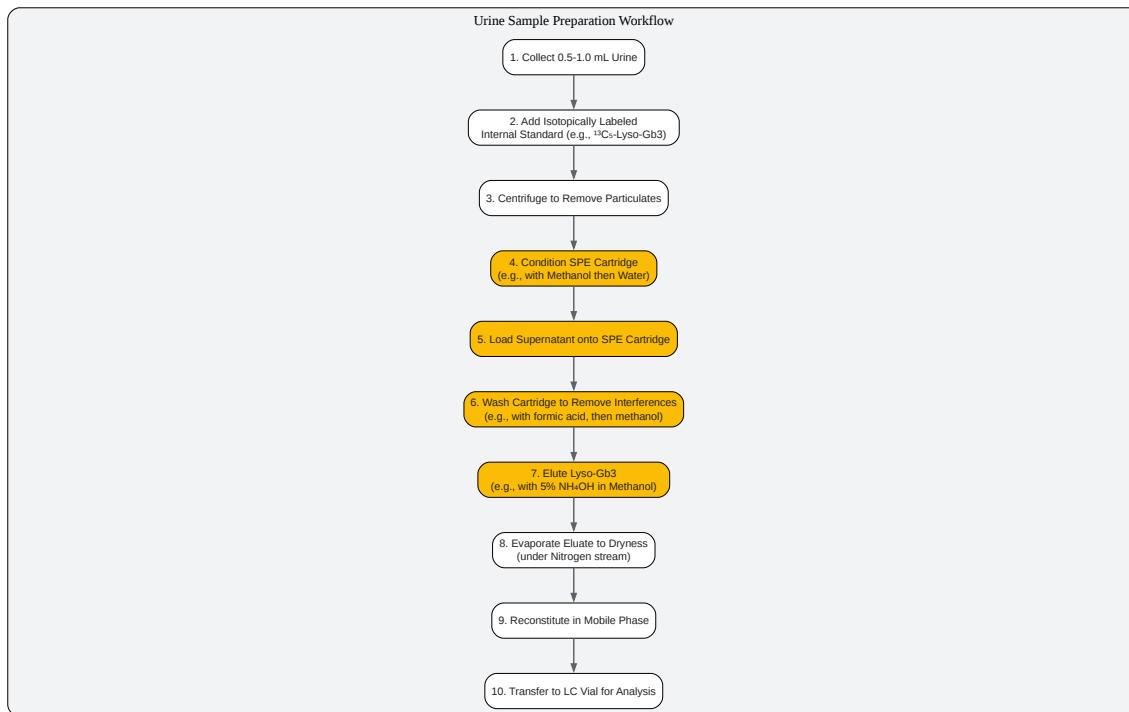
Experimental Protocol: UPLC-MS/MS Quantification of Urinary Lyso-Gb3

This protocol describes a method for the sensitive quantification of Lyso-Gb3 in urine using solid-phase extraction (SPE) for sample clean-up followed by UPLC-MS/MS analysis.

1. Materials and Reagents

- Lyso-Gb3 certified standard (Matreya LLC or equivalent)
- Isotopically labeled internal standard (IS), e.g., $^{13}\text{C}_5$ -Lyso-Gb3 or Lyso-Gb3-D7[\[9\]](#)[\[15\]](#)
- Methanol, Acetonitrile, Water (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ammonium Formate
- Urine collection containers
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
- Centrifuge and appropriate tubes
- UPLC-MS/MS System (e.g., Waters Acquity UPLC coupled to a Xevo TQ-S mass spectrometer)

2. Sample Preparation (Solid-Phase Extraction)



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Workflow for urinary Lyso-Gb3 sample preparation.

- Sample Collection: Collect a mid-stream urine sample (10-20 mL) in a sterile container. Store at -80°C until analysis.
- Thawing and Spiking: Thaw urine samples on ice. Vortex to ensure homogeneity. Take a 400 μL aliquot of urine.^[9]

- Internal Standard Addition: Add the isotopically labeled internal standard (e.g., $^{13}\text{C}_5$ -Lyso-Gb3) to each sample, calibrator, and quality control sample to a final concentration of ~5 ng/mL.[9]
- SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water.
- Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 2% formic acid in water, and finally 1 mL of methanol to remove interfering substances.
- Elution: Elute the Lyso-Gb3 and the internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
- Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). Vortex thoroughly and transfer to an LC autosampler vial.

3. UPLC-MS/MS Analysis

- LC Column: Use a C18 or C8 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v).
- Gradient Elution:
 - 0-0.5 min: 30% B
 - 0.5-2.5 min: Gradient to 95% B
 - 2.5-3.5 min: Hold at 95% B

- 3.5-3.6 min: Return to 30% B
- 3.6-5.0 min: Re-equilibrate at 30% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

4. Mass Spectrometry Parameters

- Ionization Mode: Electrospray Ionization Positive (ESI+)
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Lyso-Gb3: m/z 786.5 → 282.3[9]
 - $^{13}\text{C}_5$ -Lyso-Gb3 (IS): m/z 791.5 → 287.3[9]
 - Note: Specific cone voltages and collision energies must be optimized for the instrument in use.
- Capillary Voltage: 3.0 kV
- Desolvation Temperature: 450°C
- Source Temperature: 150°C

5. Data Analysis and Quantification

- Calibration Curve: Prepare a calibration curve using a blank urine matrix spiked with known concentrations of Lyso-Gb3 standard (e.g., 0.25 to 100 ng/mL).
- Integration: Integrate the peak areas for Lyso-Gb3 and the internal standard for all samples, calibrators, and QCs.

- Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
- Quantification: Plot the peak area ratio against the nominal concentration for the calibrators. Use a linear regression model (weighted 1/x) to determine the concentration of Lyso-Gb3 in the unknown samples.
- Normalization: For clinical interpretation, it is often recommended to normalize the final Lyso-Gb3 concentration to the urinary creatinine concentration, which can be measured using a separate assay.^[14] The final result is expressed as ng Lyso-Gb3 / mg creatinine.

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